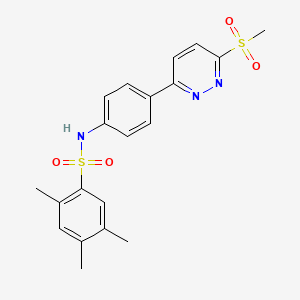

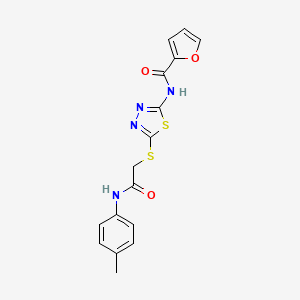

![molecular formula C19H22N2O4 B2929918 1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol CAS No. 942033-66-1](/img/structure/B2929918.png)

1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is an important heterocyclic organic compound which possesses a wide range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . Its structure is analogized with the nucleotides found in the human body, and benzimidazole derivatives have been intensively studied for use as a new generation of anticancer agents .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of benzene rings possessing nitrogen-containing functional groups at the ortho position with various reagents .Molecular Structure Analysis

Benzimidazole, a key heterocycle in therapeutic chemistry, and its derivatives, are recently mentioned in the literature as corrosion inhibitors for steels (CS, MS), pure metals (Fe, Al, Cu, Zn) and alloys . Benzimidazoles are good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .Scientific Research Applications

Medicine: Anticancer Research

Benzimidazole derivatives, including the compound , have been explored for their potential anticancer properties. The structural similarity of benzimidazoles to nucleotides allows them to interact with biopolymers, making them candidates for novel therapeutic agents. Studies suggest that substituents on the benzimidazole core can significantly influence anticancer activity .

Agriculture: Plant Growth Regulation

In agriculture, benzimidazole compounds are being researched for their role in plant growth and protection. Their ability to act as growth regulators can potentially be harnessed to improve crop yields and resistance to pests .

Material Science: Polymer Synthesis

The compound’s unique structure could be utilized in the synthesis of new polymers with specific properties. Its benzimidazole moiety can potentially confer thermal stability and mechanical strength to polymeric materials .

Environmental Science: Pollution Remediation

Benzimidazole derivatives are being studied for their ability to remove pollutants from the environment. Their potential to bind heavy metals and organic pollutants could be applied in water treatment and soil remediation processes .

Biochemistry: Enzyme Inhibition

In biochemistry, the compound’s interaction with enzymes is of interest. It could serve as an inhibitor for certain enzymatic reactions, providing a pathway to study and potentially control metabolic processes .

Pharmacology: Drug Development

The pharmacological applications of benzimidazole derivatives are vast. They are being investigated for their potential use in drug development, particularly as agents against parasitic infections and diseases .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been extensively studied for their therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . They are also being researched as potential anticancer agents .

Mode of Action

For instance, the presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) can significantly increase the anticancer activity of benzimidazole compounds .

Biochemical Pathways

Benzimidazole derivatives are known to interact with various biochemical pathways due to their structural similarity with nucleotides found in the human body .

Pharmacokinetics

The properties of benzimidazole derivatives can be influenced by the presence of various functional groups on the core structure .

Result of Action

Benzimidazole derivatives have been shown to exhibit a range of therapeutic effects, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects . Some benzimidazole compounds have also shown significant anticancer activity .

Action Environment

The bioactivity of benzimidazole compounds can be influenced by the presence of various substituent groups in their structures .

properties

IUPAC Name |

1-(benzimidazol-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4/c1-23-16-7-8-19(24-2)14(9-16)11-25-12-15(22)10-21-13-20-17-5-3-4-6-18(17)21/h3-9,13,15,22H,10-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOGNTDXUFKLMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)COCC(CN2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzimidazolyl-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2929838.png)

![N-(2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2929839.png)

![(E)-methyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2929845.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-thiophen-3-ylacetamide](/img/structure/B2929849.png)

![3,4,5-trimethoxy-N-{1-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzamide](/img/structure/B2929850.png)

![2-[(4-Bromophenyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate](/img/structure/B2929851.png)

![N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2929854.png)

![4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2929856.png)

![2-((3-(trifluoromethyl)benzyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2929858.png)